

Chaetosemin J: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

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Compound of Interest

Compound Name: *Chaetosemin J*

Cat. No.: *B12408895*

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Abstract

Chaetosemin J is a polyketide metabolite produced by the fungus *Chaetomium seminudum*. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its antifungal properties. Detailed experimental protocols for its isolation, characterization, and antifungal evaluation are presented. While the precise signaling pathways affected by **Chaetosemin J** are not yet elucidated in the scientific literature, this guide provides a foundational understanding of this promising natural product.

Chemical Structure and Properties

Chaetosemin J is chemically known as 6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one.^[1] Its structure is characterized by a dihydroxyphenyl group attached to a dimethylpyran-4-one core.

Table 1: Chemical Identifiers and Properties of **Chaetosemin J**

Property	Value	Source
IUPAC Name	6-[(3,5-dihydroxyphenyl)methyl]-2,3-dimethylpyran-4-one	PubChem
Molecular Formula	C ₁₄ H ₁₄ O ₄	PubChem
Molecular Weight	246.26 g/mol	PubChem
CAS Number	2230052-47-6	MedchemExpress
SMILES	<chem>CC1=C(C)OC(=CC1=O)CC2=CC(=CC(=C2)O)O</chem>	PubChem
InChI	InChI=1S/C14H14O4/c1-8-9(2)18-13(7-14(8)17)5-10-3-11(15)6-12(16)4-10/h3-4,6-7,15-16H,5H2,1-2H3	PubChem
InChIKey	DEPQJYWYBLACLX-UHFFFAOYSA-N	PubChem
XLogP3	2.1	PubChem

Table 2: Spectroscopic Data for **Chaetosemin J**

Type	Data
¹ H NMR	(Data to be populated from the original research article)
¹³ C NMR	(Data to be populated from the original research article)
HR-ESI-MS	(Data to be populated from the original research article)

Biological Activity: Antifungal Properties

Chaetosemin J has demonstrated significant inhibitory activity against several plant pathogenic fungi.^[1] The minimum inhibitory concentrations (MICs) are summarized in the table below.

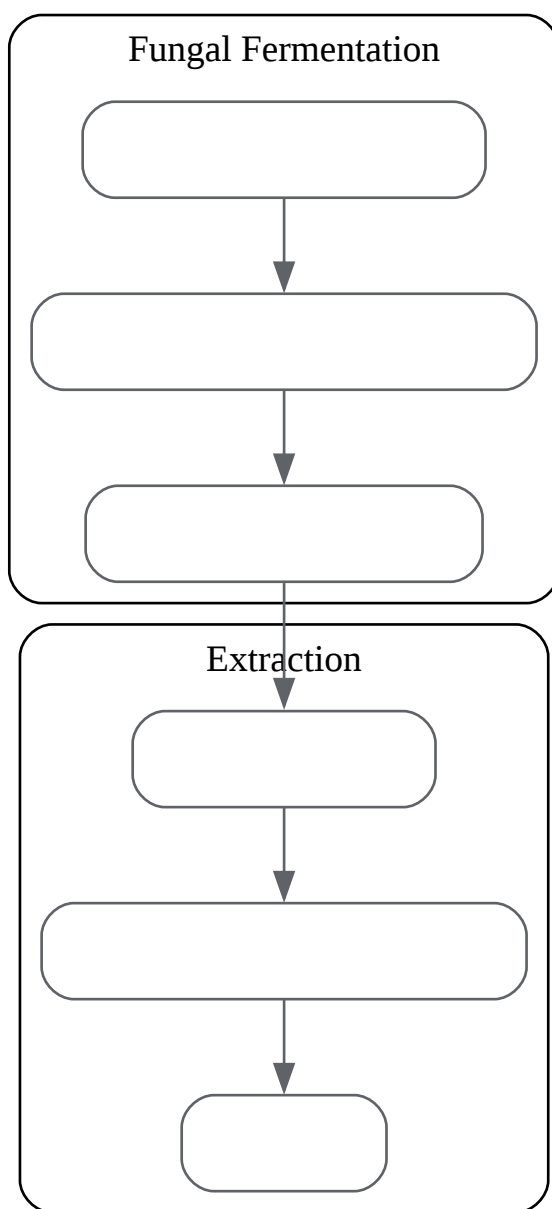
Table 3: Antifungal Activity of **Chaetosemin J** (MIC in μM)

Fungal Species	MIC (μM)
Botrytis cinerea	12.5
Alternaria solani	25.0
Magnaporthe oryzae	12.5
Gibberella saubinetii	25.0

Experimental Protocols

The following protocols are based on the methods described by Li et al. (2018) for the isolation and characterization of **Chaetosemin J** from *Chaetomium seminudum* C208.^[1]

Fungal Fermentation and Extraction



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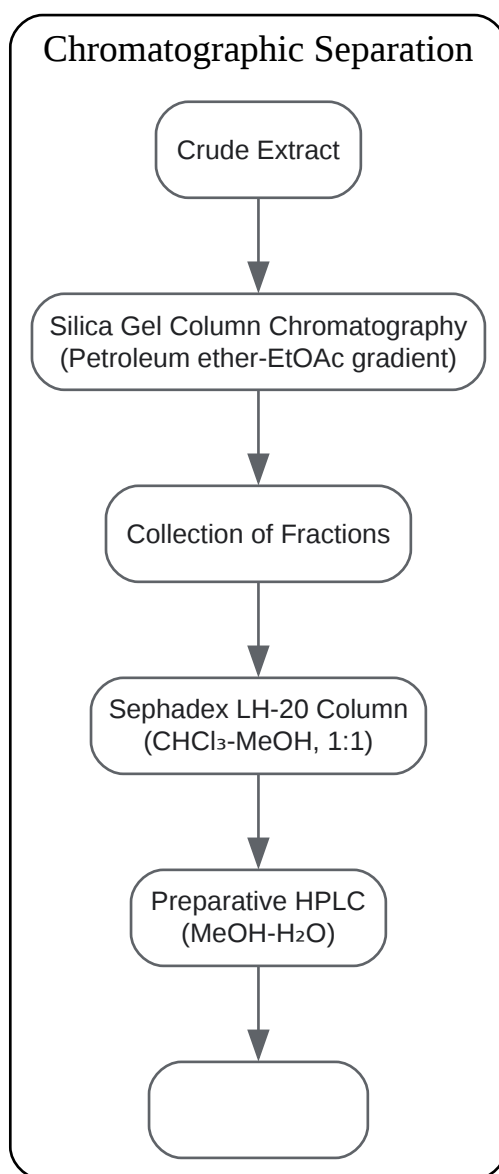
Caption: Workflow for the fermentation of *Chaetomium seminudum* and subsequent extraction of metabolites.

Protocol:

- The fungus *Chaetomium seminudum* C208 is cultured on a solid rice medium.
- The culture is incubated at 28°C for 30 days.

- Following incubation, the fermented rice substrate is extracted exhaustively with ethyl acetate (EtOAc).
- The resulting organic solvent is concentrated under reduced pressure to yield a crude extract.

Isolation of Chaetosemin J



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Caption: Chromatographic workflow for the isolation of pure **Chaetosemin J** from the crude extract.

Protocol:

- The crude extract is subjected to silica gel column chromatography using a gradient of petroleum ether-ethyl acetate.
- Fractions are collected and combined based on their thin-layer chromatography (TLC) profiles.
- The relevant fractions are further purified using a Sephadex LH-20 column with a chloroform-methanol (1:1) mobile phase.
- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) with a methanol-water mobile phase to yield pure **Chaetosemin J**.

Structure Elucidation

The structure of **Chaetosemin J** was determined by extensive spectroscopic analyses, including ^1H NMR, ^{13}C NMR, and HR-ESI-MS.[\[1\]](#)

Antifungal Activity Assay

Protocol:

- A twofold serial dilution of **Chaetosemin J** is prepared in a suitable solvent.
- The fungal pathogens are cultured in a suitable broth medium.
- The **Chaetosemin J** solutions are added to the fungal cultures in 96-well plates.
- The plates are incubated under appropriate conditions for fungal growth.
- The minimum inhibitory concentration (MIC) is determined as the lowest concentration of **Chaetosemin J** that visibly inhibits fungal growth.

Signaling Pathways and Mechanism of Action

As of the date of this document, the specific signaling pathways and the precise molecular mechanism of action for **Chaetosemin J**'s antifungal activity have not been reported in the peer-reviewed scientific literature. Further research is required to elucidate these aspects.

Conclusion

Chaetosemin J is a fungal metabolite with a well-defined chemical structure and promising antifungal activity against several important plant pathogens. The experimental protocols for its production and isolation are established. Future research should focus on elucidating its mechanism of action and exploring its potential for development as a natural antifungal agent.

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References

- 1. Polyketides from two Chaetomium species and their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
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